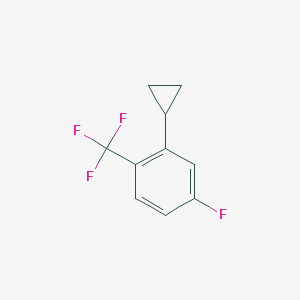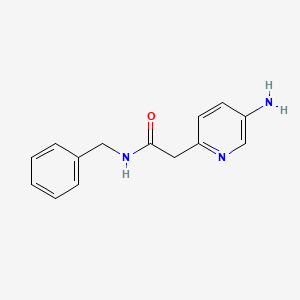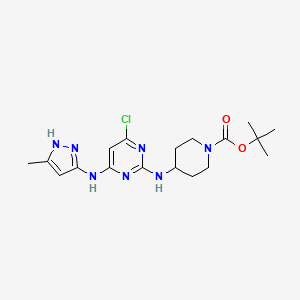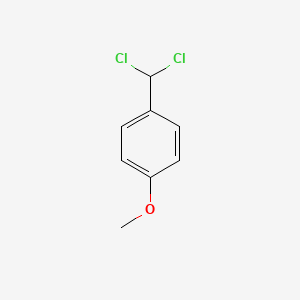
Benzene, 1-(dichloromethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl alcohol with thionyl chloride (SOCl2) to form 4-methoxybenzyl chloride, which is then treated with formaldehyde and hydrochloric acid to introduce the dichloromethyl group . Another method involves the direct chloromethylation of 4-methoxytoluene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-methoxybenzene typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOCH3, sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-4-methoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(dichloromethyl)-4-methoxybenzene involves its reactivity with various chemical reagents. The dichloromethyl group is highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. The methoxy group can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Dichloromethane (CH2Cl2): A simple dichloromethyl compound used as a solvent.
4-Methoxybenzyl chloride (C8H9ClO): A related compound with a single chlorine atom.
4-Methoxybenzaldehyde (C8H8O2): An oxidation product of 1-(dichloromethyl)-4-methoxybenzene.
Uniqueness: 1-(Dichloromethyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dichloromethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
21185-25-1 |
|---|---|
Fórmula molecular |
C8H8Cl2O |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |
Clave InChI |
UKVWNSDFMYZNKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
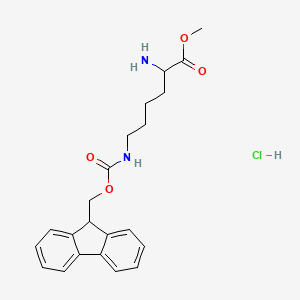
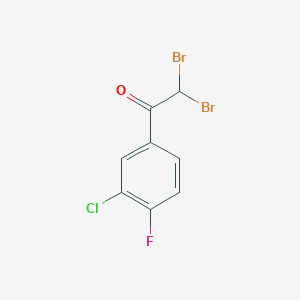
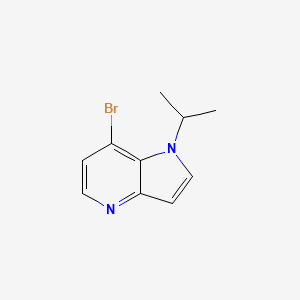
![5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13694672.png)
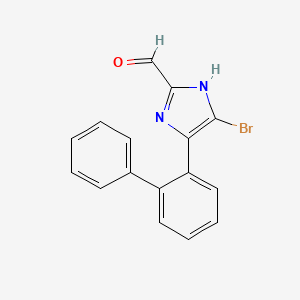
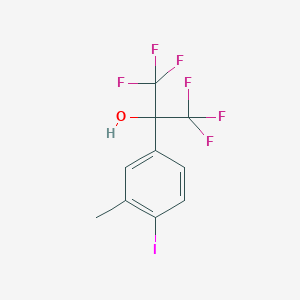
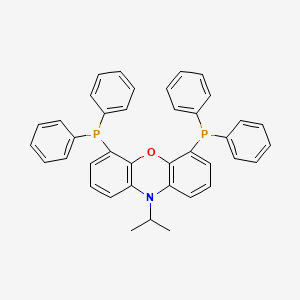
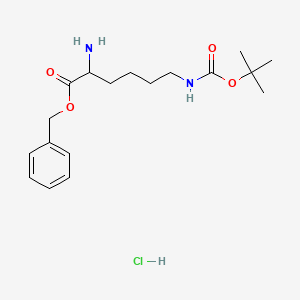
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
